molecular formula C15H8N4O7 B14276737 8-(2,4,6-Trinitrophenoxy)quinoline CAS No. 135161-83-0

8-(2,4,6-Trinitrophenoxy)quinoline

Cat. No.: B14276737
CAS No.: 135161-83-0
M. Wt: 356.25 g/mol
InChI Key: VWCSWYJBVXGMTM-UHFFFAOYSA-N
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Description

8-(2,4,6-Trinitrophenoxy)quinoline is a complex organic compound characterized by the presence of a quinoline ring substituted with a 2,4,6-trinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4,6-Trinitrophenoxy)quinoline typically involves the reaction of 8-hydroxyquinoline with 2,4,6-trinitrochlorobenzene. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring safe handling of the reactive intermediates and final product.

Types of Reactions:

    Oxidation: The nitro groups present in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert nitro groups to amino groups.

    Substitution: The quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: Formation of 8-(2,4,6-triaminophenoxy)quinoline.

    Substitution: Various halogenated derivatives of the quinoline ring.

Scientific Research Applications

Chemistry: 8-(2,4,6-Trinitrophenoxy)quinoline is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Medicine: Research is ongoing into the potential medicinal applications of this compound derivatives, particularly in the development of antimicrobial and anticancer agents.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable, high-performance organic compounds.

Mechanism of Action

The mechanism of action of 8-(2,4,6-Trinitrophenoxy)quinoline and its derivatives often involves interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.

Molecular Targets and Pathways:

    DNA Intercalation: The planar structure of the quinoline ring allows it to insert between DNA base pairs.

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A simpler analog without the trinitrophenoxy group, used widely in coordination chemistry and as a chelating agent.

    2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the quinoline ring, used as an explosive and in chemical synthesis.

    Quinoline: The parent compound, used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 8-(2,4,6-Trinitrophenoxy)quinoline is unique due to the combination of the quinoline ring and the highly electron-withdrawing trinitrophenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs and related compounds.

Properties

CAS No.

135161-83-0

Molecular Formula

C15H8N4O7

Molecular Weight

356.25 g/mol

IUPAC Name

8-(2,4,6-trinitrophenoxy)quinoline

InChI

InChI=1S/C15H8N4O7/c20-17(21)10-7-11(18(22)23)15(12(8-10)19(24)25)26-13-5-1-3-9-4-2-6-16-14(9)13/h1-8H

InChI Key

VWCSWYJBVXGMTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N=CC=C2

Origin of Product

United States

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